Benzene, 1,3-dimethyl-5-(1-methylethoxy)-
Overview
Description
. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and an isopropoxy group. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and passed through a heated catalyst bed. This method ensures high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: Benzene, 1,3-dimethyl-5-(1-methylethoxy)- can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isopropoxy group to an isopropyl group, often using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Isopropyl-substituted benzene derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,3-Dimethyl-5-isopropylbenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.
1-Ethyl-3,5-dimethylbenzene: Contains an ethyl group instead of an isopropoxy group.
3,5-Dimethylcumene: Another derivative of benzene with different substituents
Uniqueness: Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions .
Properties
IUPAC Name |
1,3-dimethyl-5-propan-2-yloxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIWDFMQNNIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573722 | |
Record name | 1,3-Dimethyl-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30718-66-2 | |
Record name | 1,3-Dimethyl-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.